molecular formula C17H20ClNO4S B2441842 3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methylbenzenesulfonamide CAS No. 2034567-76-3

3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methylbenzenesulfonamide

Cat. No.: B2441842
CAS No.: 2034567-76-3
M. Wt: 369.86
InChI Key: DCDHTNOQLFDPRA-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methylbenzenesulfonamide (CAS 2034567-76-3) is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and pharmacological research . The compound features a sulfonamide group linked to a modified propyl chain containing hydroxy, methoxy, and phenyl substituents, offering a complex structure for structure-activity relationship (SAR) studies. Benzenesulfonamide scaffolds are recognized for their ability to interact with various enzyme active sites; research on similar compounds has demonstrated significant biological activities, including notable anticancer effects in vitro against various human cancer cell lines . The mechanism of action for such compounds can involve the inhibition of key cellular enzymes. Furthermore, some sulfonamide derivatives have been shown to produce effects on cardiovascular parameters, such as perfusion pressure and coronary resistance, in experimental models, suggesting potential research applications in that field . This makes the compound a valuable chemical tool for researchers investigating new therapeutic agents, particularly in oncology and cardiovascular disease. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S/c1-13-15(18)9-6-10-16(13)24(21,22)19-11-17(20,12-23-2)14-7-4-3-5-8-14/h3-10,19-20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDHTNOQLFDPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(COC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methylbenzenesulfonamide, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H18ClNO4S\text{C}_{15}\text{H}_{18}\text{ClN}\text{O}_4\text{S}

Molecular Characteristics

PropertyValue
Molecular Weight335.82 g/mol
CAS Number[TBD]
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds effectively inhibited bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Recent investigations into the anticancer effects of sulfonamide derivatives have shown promising results. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. For example, one study reported that a structurally similar compound demonstrated significant cytotoxicity against various cancer cell lines, including A431 vulvar epidermal carcinoma cells .

Case Studies

  • Study on Antimalarial Activity :
    • A related compound exhibited antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. The study highlighted the compound's ability to suppress parasite growth significantly and improve survival rates in infected mice models .
  • Cytotoxic Effects :
    • In a comparative analysis, this compound was tested alongside other sulfonamides. The results indicated that it had a comparable efficacy in inhibiting cell proliferation and migration in various cancer cell lines .

The biological activity of this compound is largely attributed to its ability to interfere with cellular processes:

  • Inhibition of Enzymatic Activity : It is believed to inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, primarily functioning by inhibiting bacterial folic acid synthesis. The specific mechanisms through which 3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methylbenzenesulfonamide exerts its effects involve:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate synthesis in bacteria, leading to bacterial cell death.
  • Enhanced Solubility and Interaction : The presence of hydroxy and methoxy groups may improve the compound's solubility, enhancing its interaction with microbial targets.

Research on related sulfonamides has shown effective inhibition against various bacterial strains, including Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this sulfonamide exhibit significant anticancer properties:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that related compounds induced selective cytotoxicity against melanoma cells, leading to cell cycle arrest and reduced melanin production. This suggests potential as an alternative chemotherapeutic agent.
Study FocusFindings
Melanoma CellsInduced cell cycle arrest (IC50 ~ 50 μM)
MechanismModulation of apoptosis pathways

Antiviral Activity

Emerging research suggests potential antiviral properties for this compound:

  • Inhibition of Viral Replication : Similar derivatives have been shown to inhibit hepatitis B virus (HBV) replication in vitro. The mechanism involves modulation of host cellular responses that enhance antiviral defenses.

Case Studies and Research Findings

Summary Table of Biological Activities

PropertyActivityReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in melanoma cells
AntiviralInhibits HBV replication

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of 3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methylbenzenesulfonamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve signals from aromatic protons (e.g., phenyl and chlorobenzene groups) and confirm stereochemistry at the hydroxypropyl moiety. Integration ratios validate substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]+^+) and fragments, such as cleavage at the sulfonamide bond (e.g., m/z 215 for 3-chloro-2-methylbenzenesulfonyl fragments) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and detects impurities from synthetic byproducts (e.g., unreacted 2-phenylpropylamine derivatives) .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for stock solutions, diluted in aqueous buffers (pH 7.4) with ≤0.1% Tween-80 to prevent aggregation.
  • Stability Studies : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4°C, 25°C), and light exposure. Monitor via UV-Vis spectroscopy (λ~270 nm for sulfonamide absorbance) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide analogs?

  • Methodological Answer :

  • Comparative SAR Analysis : Tabulate IC50_{50} values of analogs (e.g., 3-chloro vs. 4-fluoro substituents) against target enzymes (e.g., carbonic anhydrase isoforms). For example:
CompoundTarget EnzymeIC50_{50} (nM)Source
3-chloro derivativeCA IX12.5 ± 1.2
4-fluoro analogCA IX8.3 ± 0.9
  • Assay Standardization : Control variables (e.g., enzyme concentration, buffer ionic strength) to minimize inter-lab variability. Use orthogonal assays (e.g., fluorescence polarization vs. ITC) to confirm binding .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonamide group and catalytic zinc in carbonic anhydrase. Prioritize derivatives with ΔG < -9 kcal/mol.
  • MD Simulations : Simulate ligand-protein dynamics (50 ns) to assess stability of key hydrogen bonds (e.g., sulfonamide oxygen with Thr199) .

Q. What synthetic routes improve yield and scalability for this compound?

  • Methodological Answer :

  • Stepwise Optimization :

Sulfonylation : React 3-chloro-2-methylbenzenesulfonyl chloride with 2-hydroxy-3-methoxy-2-phenylpropylamine in THF at 0°C (yield: 65–70%).

Purification : Use flash chromatography (silica gel, EtOAc/hexane 3:7) followed by recrystallization (ethanol/water) to achieve >99% purity .

  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy?

  • Methodological Answer :

  • Strain-Specific Variability : Test against Gram-positive (e.g., S. aureus ATCC 25923) vs. Gram-negative (E. coli ATCC 25922) strains. MIC values may vary due to outer membrane permeability in Gram-negative bacteria .
  • Biofilm vs. Planktonic Assays : Biofilm-embedded microbes show 4–8× higher resistance. Use crystal violet staining or resazurin assays for biofilm-specific activity .

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